

Spectroscopic Profile of (3-Fluoro-2-nitrophenyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (3-Fluoro-2-nitrophenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **(3-Fluoro-2-nitrophenyl)methanol** (CAS No. 1214323-11-1). Due to the limited availability of publicly accessible, experimentally derived spectra for this specific molecule, this document presents a predictive analysis based on data from structurally related isomers and established principles of spectroscopic interpretation. This guide is intended to assist researchers in the identification and characterization of **(3-Fluoro-2-nitrophenyl)methanol**.

Chemical Structure and Properties

- IUPAC Name: **(3-Fluoro-2-nitrophenyl)methanol**
- CAS Number: 1214323-11-1[1][2]
- Molecular Formula: C₇H₆FNO₃[1]
- Molecular Weight: 171.13 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(3-Fluoro-2-nitrophenyl)methanol**. These predictions are based on the analysis of its isomers, such as (2-Fluoro-3-nitrophenyl)methanol[3], and general spectroscopic data for related functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **(3-Fluoro-2-nitrophenyl)methanol**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.6 - 7.8	m	1H	Aromatic CH
~ 7.3 - 7.5	m	2H	Aromatic CH
~ 4.9	s	2H	$-\text{CH}_2\text{OH}$
~ 3.5 - 4.5	br s	1H	$-\text{OH}$

Prediction based on comparative data for (2-Fluoro-3-nitrophenyl)methanol (CDCl_3): δ 7.95 (m, 1H), 7.84 (t, 1H), 7.31 (t, 1H), 4.87 (s, 2H)[3].

Table 2: Predicted ^{13}C NMR Data for **(3-Fluoro-2-nitrophenyl)methanol**

Chemical Shift (δ , ppm)	Assignment
~ 158 - 162 (d)	C-F
~ 148 - 152	C- NO_2
~ 130 - 140	Aromatic C- CH_2OH
~ 120 - 130	Aromatic CH
~ 115 - 125 (d)	Aromatic CH
~ 60 - 65	$-\text{CH}_2\text{OH}$

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **(3-Fluoro-2-nitrophenyl)methanol**

Wavenumber (cm ⁻¹)	Functional Group
3200 - 3600 (broad)	O-H stretch (alcohol)
3000 - 3100	C-H stretch (aromatic)
2850 - 2960	C-H stretch (aliphatic)
1520 - 1560	N-O asymmetric stretch (nitro)
1340 - 1380	N-O symmetric stretch (nitro)
1000 - 1400	C-F stretch
1000 - 1300	C-O stretch (alcohol)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **(3-Fluoro-2-nitrophenyl)methanol**

m/z	Interpretation
171	[M] ⁺ (Molecular Ion)
154	[M - OH] ⁺
141	[M - NO] ⁺
125	[M - NO ₂] ⁺
123	[M - H ₂ O - F] ⁺
95	[C ₆ H ₄ F] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(3-Fluoro-2-nitrophenyl)methanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent peaks.

IR Spectroscopy

- Sample Preparation:
 - Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:

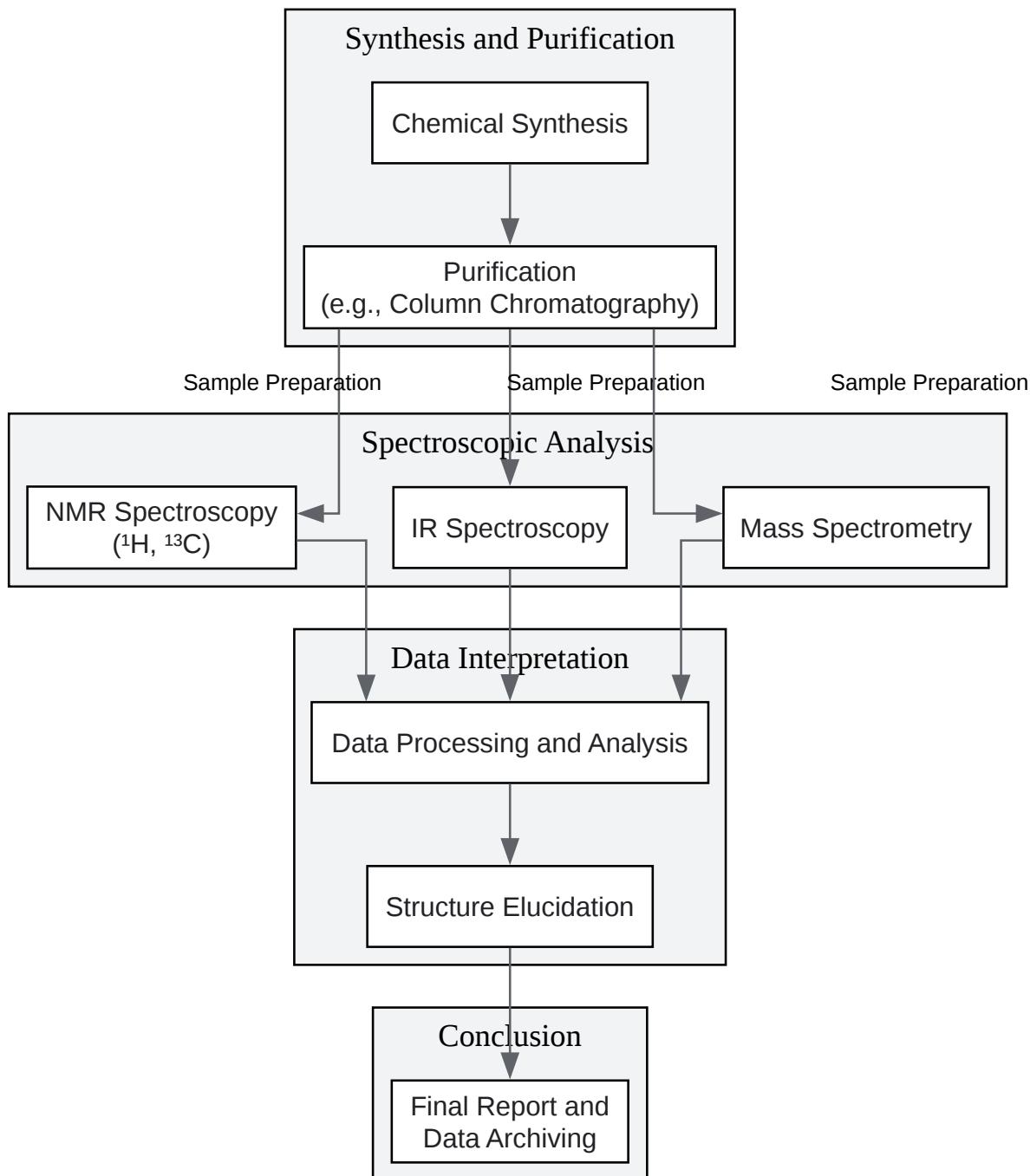
- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Record the sample spectrum over a range of 4000-400 cm^{-1} .
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
- Acquisition:
 - EI-MS: Introduce the sample into the ion source, where it is bombarded with a high-energy electron beam.
 - ESI-MS: Infuse the sample solution into the ESI source.
 - Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like **(3-Fluoro-2-nitrophenyl)methanol**.



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